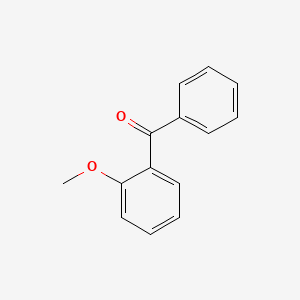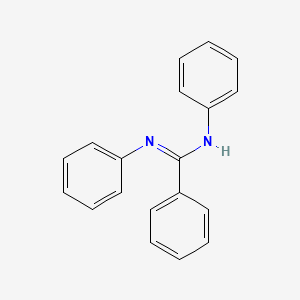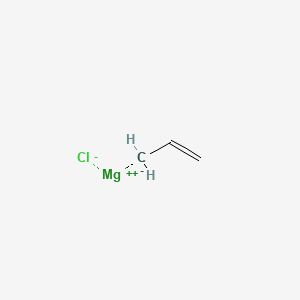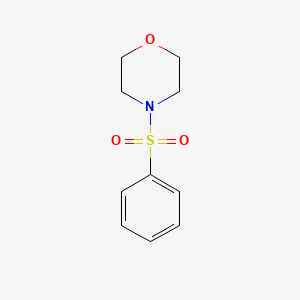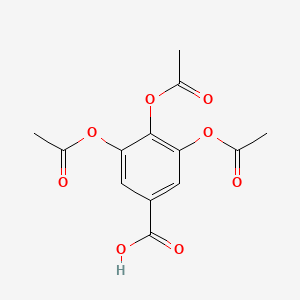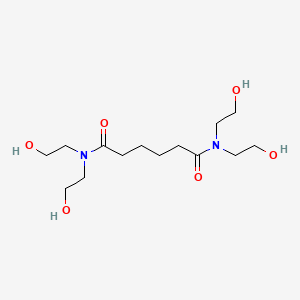
Methyl pyridine-3-acetate
概要
説明
Methyl pyridine-3-acetate, also known as 3-methylpyridine-2-carboxylic acid, is a chemical compound with the molecular formula C8H9NO2. It is a colorless, crystalline solid with a faint, pyridine-like odor. It is soluble in water and is used in a variety of applications such as organic synthesis, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of various compounds such as pyridine derivatives and amines.
科学的研究の応用
Antagonist Properties
Methyl pyridine-3-acetate derivatives, such as 2-Methyl-6-(phenylethynyl)pyridine, have been found to be potent noncompetitive metabotropic glutamate receptor (mGlu5) antagonists. These compounds are noted for their anxiolytic activity and are significantly more potent than earlier agents in this class. They offer improved selectivity and efficacy in models of anxiety, showcasing their potential in therapeutic applications (Cosford et al., 2003).
Cognition-Enhancing Properties
Certain this compound derivatives, like ABT-089, demonstrate positive effects in rodent and primate models of cognitive enhancement. These compounds interact with the nicotinic acetylcholine receptor (nAChR) and show a reduced propensity to activate peripheral ganglionic type receptors. Such properties make them attractive candidates for treating cognitive disorders (Lin et al., 1997).
Catalytic Stability Enhancement
Pyridine-modified H-mordenite, a material related to this compound, has shown improved catalytic stability in the carbonylation of dimethyl ether to methyl acetate. This stability enhancement is attributed to pyridine pre-adsorption, suggesting potential industrial applications in catalysis (Liu et al., 2010).
Electro-Organic Reactions
This compound plays a role in electro-organic reactions, particularly in the methylation and trifluoromethylation of pyridine. These processes are important for understanding the selective synthesis of various pyridine derivatives, relevant in organic chemistry and pharmaceutical research (Utley & Holman, 1976).
Building Blocks in Organic Synthesis
Compounds like methyl (5-oxopyrazol-3-yl)acetate, which are structurally related to this compound, serve as building blocks in the synthesis of complex organic molecules such as pyrazolo[4,3-c]pyridines. This demonstrates the versatility of this compound derivatives in synthetic organic chemistry (Prezent et al., 2016).
作用機序
Mode of Action
It is known that pyridine derivatives can bind with high affinity to multiple receptors , which suggests that Methyl 2-(pyridin-3-yl)acetate may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyridine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that pyridine derivatives can have a broad spectrum of biological activities , suggesting that Methyl 2-(pyridin-3-yl)acetate may have similar effects.
生化学分析
Biochemical Properties
Methyl pyridine-3-acetate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H1 receptors, which are expressed in smooth muscles, vascular endothelial cells, the heart, and the central nervous system
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans This compound affects cell function by inhibiting the growth of these microorganisms, which indicates its potential as an antimicrobial agent
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a histamine H1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This inhibition can lead to a reduction in allergic responses and inflammation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity and histamine H1 receptor antagonism. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold doses for these effects to ensure the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the pyrimidine biosynthetic pathway . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-pyridin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIEBDIPWIRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193053 | |
| Record name | Methyl pyridine-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39998-25-9 | |
| Record name | 3-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pyridine-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39998-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl pyridine-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pyridine-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




